molecular formula C11H17N B1615834 p-tert-Amylaniline CAS No. 2049-92-5

p-tert-Amylaniline

Cat. No.: B1615834
CAS No.: 2049-92-5
M. Wt: 163.26 g/mol
InChI Key: RQUPXQYTWVIBIV-UHFFFAOYSA-N
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Description

Overview of Aromatic Amine Chemistry in Advanced Research

Aromatic amines, or arylamines, are organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.com Aniline (B41778), the simplest aromatic amine, serves as a fundamental building block in the synthesis of a vast array of chemical products. numberanalytics.comwikipedia.org The chemistry of these compounds is rich and versatile, primarily due to the electronic interplay between the amino group and the aromatic system. youtube.comwikipedia.org The nitrogen atom's lone pair of electrons delocalizes into the aromatic ring, which generally reduces the basicity compared to aliphatic amines but enhances the ring's reactivity toward electrophilic substitution. numberanalytics.comresearchgate.net

In the realm of advanced research, aromatic amines are indispensable. They are crucial intermediates in the production of pharmaceuticals, polymers, dyes, and agrochemicals. numberanalytics.comlivescience.ioresearchgate.net In materials science, for instance, aromatic amines are used as monomers for high-performance polymers like polyimides and polyamides, which are valued for their exceptional thermal stability and mechanical strength. ontosight.ai Their unique electronic properties also make them key components in the development of electroactive polymers and materials with specific optical properties. ntu.edu.tw The ability of primary aromatic amines to form diazonium salts upon reaction with nitrous acid is a cornerstone of azo dye manufacturing, a technology that produces a wide spectrum of vibrant colors for various industries. wikipedia.orgwikisource.org

Significance of Alkyl-Substituted Anilines in Chemical Science

The introduction of alkyl substituents onto the aniline ring significantly modifies the compound's physical and chemical properties, leading to a broad range of applications. Alkyl groups, being electron-donating, can influence the electron density of the aromatic ring and the basicity of the amino group. The size and structure (e.g., primary, secondary, tertiary) of the alkyl group also introduce steric effects that can direct the outcome of chemical reactions.

Alkyl-substituted anilines are vital intermediates in organic synthesis. livescience.iogoogle.com They are frequently used in the production of antioxidants, particularly for the rubber and polymer industries, where they help prevent degradation and improve the material's lifespan. google.comlookchem.com The substitution pattern, especially para-substitution, is often desirable as it can lead to higher activity in antioxidant applications. google.com Furthermore, these compounds are precursors for specialized polymers, dyes, and pharmaceuticals where tailored solubility, reactivity, and stability are required. livescience.iolookchem.com Research into greener synthesis methods for alkyl-substituted anilines, such as the selective hydrodeoxygenation of substituted nitroacetophenones, highlights their ongoing importance and the drive for more sustainable chemical manufacturing. livescience.io

Scope and Objectives of Academic Inquiry into p-tert-Amylaniline

Academic and industrial inquiry into this compound, also known as 4-(1,1-dimethylpropyl)aniline, focuses on its role as a specialized chemical intermediate. guidechem.comithaca.edu The presence of the bulky tert-amyl group at the para position imparts specific properties, such as increased solubility in organic media and steric hindrance, which are subjects of investigation.

Research objectives often center on leveraging these properties for specific synthetic outcomes. For example, this compound is investigated as a precursor in the synthesis of other complex molecules. Studies have documented its use in the preparation of pyrrole (B145914) derivatives, where it is condensed with other organic compounds to form new heterocyclic structures. lookchem.com It also serves as an intermediate for creating antioxidants and stabilizers for materials like rubber and plastics. google.comlookchem.com The compound's structure makes it a valuable building block in the development of novel polyamides and polyimides, where the tert-amyl group can enhance the solubility and processing characteristics of the final polymers. ntu.edu.tw Further research explores its utility in producing fine chemicals and as a component in various organic syntheses. dokumen.pubgoogle.com

Chemical and Physical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇N guidechem.com
Molecular Weight 163.264 g/mol guidechem.com
CAS Number 2049-92-5 guidechem.com
Boiling Point 302-303 °C lookchem.com
Melting Point Not Available
Topological Polar Surface Area 26 Ų guidechem.com
Complexity 132 guidechem.com
Rotatable Bond Count 2 guidechem.com

Research Applications and Synthesis of Derivatives

Research has demonstrated the utility of this compound in the synthesis of novel chemical structures. One notable example is its use in the Knorr-Paal reaction.

ReactantsProductYield/ConditionsResearch FocusSource(s)
This compound and Acetonylacetone1-p-tert.-Amylphenyl-2:5-dimethylpyrroleFormed large shiny prisms from ligroin.Synthesis of novel substituted pyrroles. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylbutan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUPXQYTWVIBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174464
Record name Benzenamine, 4-(1,1-dimethylpropyl)-
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2049-92-5
Record name 4-(1,1-Dimethylpropyl)benzenamine
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Record name Benzenamine, 4-(1,1-dimethylpropyl)-
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Record name p-tert-Amylaniline
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Record name p-tert-Amylaniline
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Advanced Synthetic Methodologies for P Tert Amylaniline

Established and Emerging Synthetic Routes to p-tert-Amylaniline

The primary route to this compound involves the alkylation of aniline (B41778). This can be achieved using various alkylating agents, with tert-amyl alcohol and its derivatives being of significant interest due to their relevance in creating the characteristic tert-amyl group.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways that are both efficient and selective. A prominent method is the alkylation of aniline with tert-butanol (B103910) or other tert-amylating agents over solid acid catalysts. researchgate.netcapes.gov.br These catalysts are advantageous as they are often reusable and can be easily separated from the reaction mixture, simplifying the workup process. tsijournals.com

One study investigated the use of various solid acids, including heteropolyacids (HPAs) supported on clays (B1170129) like K10 montmorillonite, for the alkylation of aniline with tert-butanol. researchgate.netcapes.gov.br The research found that a 20% (w/w) dodecatungstophosphoric acid on K10 clay (DTP/K10) was a highly active catalyst for this C-alkylation, yielding exclusively C-alkylated products. researchgate.netcapes.gov.br The use of such solid acids represents a significant advancement over traditional liquid acid catalysts, which are often corrosive and pose environmental challenges. researchgate.net

Another catalytic approach involves the N-alkylation of anilines with alcohols, a process that aligns with green chemistry principles by producing water as the only byproduct. acs.orgchemrxiv.org Various transition metal catalysts, including those based on ruthenium and iridium, have been shown to be effective for the N-alkylation of anilines with a range of alcohols. researchgate.net While these methods are generally applied for N-alkylation, they highlight the potential of catalytic systems in forming C-N bonds, which is central to the synthesis of substituted anilines.

The reaction mechanism for the acid-catalyzed alkylation of aniline with tert-amyl alcohol typically proceeds through the formation of a tert-amyl carbocation. The alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to generate the carbocation. This electrophile then attacks the electron-rich aniline ring, primarily at the para position due to steric hindrance at the ortho positions and the directing effect of the amino group.

Optimization of Reaction Conditions and Yields for Preparative Scale (Academic Perspective)

From an academic standpoint, the optimization of reaction conditions is crucial for maximizing the yield and purity of this compound on a preparative scale. Key parameters that are often investigated include temperature, catalyst loading, molar ratio of reactants, and reaction time.

In the synthesis of tert-butylanilines via alkylation of aniline with tert-butanol over solid acid catalysts, studies have shown that temperature is a critical factor. For instance, with a DTP/K10 catalyst, the alkylation of aniline with tert-butanol yielded only mono-alkylated products at 150°C. researchgate.netcapes.gov.br This suggests that controlling the temperature can prevent over-alkylation and improve the selectivity for the desired product.

The molar ratio of aniline to the alkylating agent is another important variable. An excess of aniline is often used to favor mono-alkylation and to minimize the formation of di- and tri-alkylated byproducts. The optimization of catalyst loading is also essential; sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can lead to increased costs and potential side reactions.

The following table summarizes the optimized conditions for related aniline alkylation reactions, providing a basis for the preparative scale synthesis of this compound.

CatalystAlkylating AgentTemperature (°C)Molar Ratio (Aniline:Alkylating Agent)Yield of Mono-alkylated ProductReference
DTP/K10tert-Butanol150-Good isomer distribution researchgate.netcapes.gov.br
Zeolite NaYDiethyl Carbonate1301:1.294% (N-ethylaniline) unive.it
Zeolite NaYDibenzyl Carbonate1301:1.290% (N-benzylaniline) unive.it

This table presents data for similar alkylation reactions to illustrate the optimization parameters.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of its production. numberanalytics.comwikipedia.orgacs.orgresearchgate.net

Solvent-Free and Atom-Economical Syntheses

A key principle of green chemistry is the reduction or elimination of solvents in chemical processes. Solvent-free reactions, where the reactants themselves act as the solvent, can lead to higher reaction rates, easier product separation, and reduced waste. acs.org The alkylation of aniline with tert-amyl alcohol can potentially be carried out under solvent-free conditions, particularly with the use of solid acid catalysts. researchgate.net One study on the alkylation of m-xylene (B151644) with tert-butanol highlighted the benefits of a solvent-free approach in making the process cleaner and greener. researchgate.net

Atom economy is another crucial metric in green chemistry, measuring the efficiency with which atoms from the reactants are incorporated into the final product. acs.orgrsc.org The ideal synthesis has a 100% atom economy, where all reactant atoms are found in the desired product. The alkylation of aniline with an alkene like amylene, if feasible, would represent a highly atom-economical addition reaction. In contrast, alkylation with tert-amyl alcohol generates water as a byproduct, slightly reducing the atom economy.

Atom Economy Calculation for Alkylation of Aniline with tert-Amyl Alcohol:

Aniline (C₆H₇N) + tert-Amyl Alcohol (C₅H₁₂O) → this compound (C₁₁H₁₇N) + Water (H₂O)

Molecular Weight of Aniline: 93.13 g/mol

Molecular Weight of tert-Amyl Alcohol: 88.15 g/mol

Molecular Weight of this compound: 163.26 g/mol

Molecular Weight of Water: 18.02 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (163.26 / (93.13 + 88.15)) x 100 = (163.26 / 181.28) x 100 ≈ 90.06%

This calculation demonstrates a relatively high atom economy for this pathway.

Sustainable Feedstock Utilization in this compound Synthesis

The seventh principle of green chemistry encourages the use of renewable feedstocks. google.comnih.govsciencemadness.org For the synthesis of this compound, this would involve sourcing the aniline and the tert-amyl group from renewable resources. While aniline is predominantly produced from petroleum-based benzene (B151609), research into bio-based routes is ongoing.

The tert-amyl group is typically derived from isoamylene, which is a product of petroleum cracking. However, there is potential for producing tert-amyl alcohol from renewable sources. For example, tert-amyl alcohol can be a byproduct of fermentation processes for ethanol (B145695) production. kiche.or.kr Furthermore, research into the conversion of biomass into platform chemicals could provide sustainable routes to the C5 building blocks necessary for the tert-amyl group. researchgate.net

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in subsequent applications. The purification process typically involves separating the desired product from unreacted starting materials, catalysts, and any byproducts, such as isomeric anilines (o-tert-amylaniline) and poly-alkylated anilines.

Distillation is a common method for purifying liquid organic compounds. vaia.com Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure can be an effective technique to separate it from components with different boiling points. The presence of isomers with close boiling points might make this separation challenging, requiring a highly efficient distillation column. The addition of a base, such as sodium hydroxide, prior to distillation can help to remove acidic impurities and convert any phenolic byproducts into non-volatile salts, facilitating their separation. google.com

Crystallization can be employed if the product or a derivative is a solid. scribd.comgoogle.com For instance, the crude product could be converted to a salt, such as the hydrochloride or oxalate (B1200264) salt, which may have better crystallization properties than the free base. After recrystallization to high purity, the free base can be regenerated.

Chromatography offers a high degree of separation for complex mixtures. nih.govresearchgate.net For isomeric mixtures that are difficult to separate by distillation, preparative chromatography can be a valuable tool. nih.gov Techniques such as high-performance liquid chromatography (HPLC) or countercurrent chromatography could be employed to isolate the p-isomer from the o-isomer. nih.gov Derivatization of the aniline mixture, for example, by reaction with benzaldehyde (B42025) to form imines, can alter the chromatographic behavior and facilitate the separation of isomers by gas chromatography (GC). nih.govresearchgate.net

The choice of purification method will depend on the scale of the synthesis and the specific impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Mechanistic Organic Chemistry of P Tert Amylaniline

Electronic Effects and Reactivity of the tert-Amyl Substituent

The tert-amyl group, a bulky and branched alkyl substituent, exerts notable electronic effects on the reactivity of the aniline (B41778) ring. These effects are primarily a combination of inductive and hyperconjugative contributions that influence the electron density of the aromatic system.

Inductive and Hyperconjugative Contributions in p-tert-Amylaniline

The tert-amyl group exhibits a positive inductive effect (+I), donating electron density through the sigma bond framework to the benzene (B151609) ring. wordpress.comlibretexts.org This electron-releasing nature arises from the higher electropositivity of the sp³-hybridized alkyl carbon atoms compared to the sp²-hybridized carbons of the aromatic ring. stackexchange.com This inductive donation increases the electron density at the ortho and para positions, thereby activating the ring towards electrophilic aromatic substitution.

Hyperconjugation also plays a role in the electronic character of the tert-amyl substituent. libretexts.orgpw.live This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the benzene ring. pw.live This overlap of orbitals further increases the electron density of the aromatic ring, reinforcing the activating nature of the tert-amyl group. libretexts.orgpw.live However, for hyperconjugation to be effective, there must be at least one hydrogen atom on the carbon adjacent to the aromatic ring. wordpress.com

Hammett Equation Correlations and Deviations in this compound Systems

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.comchemicke-listy.cz It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted benzene derivative to that of the unsubstituted compound (k₀ or K₀) through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ wikipedia.org

Here, σ is the substituent constant, which reflects the electronic effect of the substituent, and ρ is the reaction constant, which indicates the sensitivity of the reaction to these effects. wikipedia.orgyoutube.com

For the this compound system, the tert-amyl group is an electron-donating group, which is reflected in its negative σ value. The table below presents typical Hammett substituent constants for related alkyl groups.

Table 1: Hammett Substituent Constants (σ) for Selected Alkyl Groups

Substituent σ_p
Methyl -0.17
Ethyl -0.15
Isopropyl -0.15
tert-Butyl -0.20

Data sourced from established literature values.

While specific data for the tert-amyl group may vary slightly, it is expected to have a σ_p value comparable to that of the tert-butyl group, indicating a significant electron-donating effect. Deviations from Hammett plots can occur, particularly in reactions where steric effects or direct resonance interactions play a significant role. wikipedia.org

Steric Hindrance Phenomena in this compound Reactions

The bulky nature of the tert-amyl group introduces considerable steric hindrance, which significantly influences the regioselectivity of reactions involving this compound. chemistrylearner.comwikipedia.org

Impact of Substituent Bulk on Ortho/Para Selectivity

In electrophilic aromatic substitution reactions, the electron-donating amino and tert-amyl groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comwikipedia.orglibretexts.org However, the substantial size of the tert-amyl group sterically hinders the approach of electrophiles to the ortho positions (adjacent to the tert-amyl group). masterorganicchemistry.com This steric hindrance leads to a strong preference for substitution at the less hindered ortho position relative to the amino group and the para position relative to the tert-amyl group (which is already occupied).

For example, in nitration reactions of similarly bulky alkylbenzenes like tert-butylbenzene, the para product is heavily favored over the ortho product. masterorganicchemistry.com A similar trend is expected for this compound, where electrophilic attack will predominantly occur at the positions ortho to the strongly activating amino group, but the steric bulk of the tert-amyl group will influence the distribution of isomers.

Table 2: Regioselectivity in the Nitration of Alkylbenzenes

Substrate Ortho (%) Meta (%) Para (%)
Toluene 58 5 37
tert-Butylbenzene 16 8 76

Illustrative data showing the steric effect on ortho/para ratio. masterorganicchemistry.com

Consequence of N-Substitution on Reaction Site Accessibility

Substitution on the nitrogen atom of the amine functionality further exacerbates steric hindrance. nih.gov Introducing alkyl groups on the nitrogen, for instance in N-alkyl-p-tert-amylanilines, increases the steric bulk around the amino group. This can hinder reactions that directly involve the nitrogen atom, such as N-alkylation or reactions with bulky electrophiles. numberanalytics.com

Furthermore, N-substitution can affect the planarity of the amino group with the benzene ring. mdpi.com This twisting can reduce the resonance interaction (+M effect) of the nitrogen lone pair with the aromatic system, thereby decreasing the activation of the ring. mdpi.com In some cases, bulky N-substituents have been shown to render tertiary aromatic amines unreactive towards certain reagents. nih.gov

Reaction Mechanisms Involving the Amine Functionality

The amine group of this compound is a key site of reactivity. It can undergo a variety of reactions, including alkylation, acylation, and diazotization. The mechanisms of these reactions are influenced by both the electronic and steric properties of the molecule.

For instance, the Leuckart reaction can be used for the reductive amination of aldehydes and ketones, where this compound could serve as the amine component. erowid.org The reaction of this compound with acetonylacetone via the Knorr-Paal synthesis leads to the formation of a substituted pyrrole (B145914). lookchem.com

The Friedel-Crafts alkylation of aniline itself is complex, as the amine group can coordinate with the Lewis acid catalyst, deactivating the ring. sciencemadness.org However, under specific conditions, alkylation can occur. sciencemadness.orgmsu.edu In the case of this compound, the existing substitution pattern would direct further alkylation, though this is often complicated by polyalkylation and isomerization.

Nucleophilic Reactivity and Aromatic Substitution Pathways

The amino group (-NH2) in aniline and its derivatives is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. msu.edulibretexts.org This heightened reactivity stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring, thereby increasing the ring's nucleophilicity. libretexts.org Consequently, arylamines are highly susceptible to electrophilic attack. libretexts.org

However, this high reactivity can be problematic, often leading to polysubstitution, as seen in the rapid reaction of aniline with bromine to form a 2,4,6-tribrominated product. libretexts.org In the case of this compound, the para position is occupied by the bulky tert-amyl group, which sterically hinders this position and directs substitution to the ortho positions.

While the amino group strongly activates the ring towards electrophilic substitution, it's important to differentiate this from nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comwikipedia.org This process is favored when the aromatic ring is electron-poor, a condition opposite to that found in this compound. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for activating the ring towards nucleophilic attack. msu.eduwikipedia.org Therefore, this compound, with its electron-donating amino group, is not predisposed to undergo SNAr reactions.

Charge-Transfer Complex Formation and Electronic Interactions

Aromatic amines, including this compound, can act as electron donors in the formation of charge-transfer (CT) complexes. nih.gov In these complexes, an electron is transferred from the electron-rich amine (the donor) to an electron-deficient molecule (the acceptor). nih.gov A proposed model for CT complexes involving aromatic amines suggests that an electron migrates from the nitrogen atom of the amine to an atom within the acceptor molecule. nih.gov

The formation and stability of these complexes are influenced by both the electronic and steric properties of the amine. nsf.gov The tert-amyl group at the para position of this compound exerts an electronic effect, contributing to the electron-donating nature of the molecule. However, its steric bulk can also influence the geometry of the complex and potentially hinder the close approach required for optimal charge-transfer interaction. nsf.gov

The study of CT complexes is significant as it provides insights into the electronic structure of the participating molecules and the nature of their intermolecular forces. researchgate.net These interactions are fundamental to various chemical and biological processes. researchgate.net

Reactivity Towards Nitrous Acid and Related Electrophiles

The reaction of primary aromatic amines with nitrous acid (HNO2) is a cornerstone of diazonium salt chemistry. libretexts.org This diazotization reaction typically yields stable arenediazonium salts (Ar-N2+X-), which are versatile intermediates in organic synthesis. libretexts.org

However, the reactivity of aromatic amines with nitrous acid can be significantly affected by substituents on the ring and on the nitrogen atom. nih.gov For instance, tertiary aromatic amines with bulky substituents can exhibit reduced reactivity. nih.gov While this compound is a primary amine, the steric hindrance from the p-tert-amyl group could potentially influence the rate and outcome of its reaction with nitrous acid and other electrophiles.

The high reactivity of the amino group often necessitates a strategy to moderate its activating influence. libretexts.org Acetylation of the amino group to form an amide is a common technique to reduce its activating effect and prevent undesirable side reactions, such as over-oxidation or polysubstitution during electrophilic aromatic substitution. msu.edulibretexts.org This method allows for more controlled introduction of other functional groups onto the aromatic ring. msu.edu

Rearrangement and Alkylation Mechanisms of Aromatic Amines

The alkylation of aromatic amines can be a complex process. masterorganicchemistry.com Direct alkylation of primary aromatic amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can make selective monoalkylation challenging. masterorganicchemistry.com

Rearrangement reactions are also a feature of aromatic amine chemistry. The Hofmann rearrangement, for example, is a method for converting an amide into a primary amine with one less carbon atom. numberanalytics.com This reaction proceeds through an isocyanate intermediate. numberanalytics.com While this is a method for synthesizing amines, other rearrangements can occur starting from N-substituted anilines.

The Hofmann-Martius rearrangement involves the thermal rearrangement of N-alkylanilinium halides to produce ortho- and para-alkylanilines. This reaction highlights the migration of alkyl groups on the aromatic ring. While not directly involving this compound as a starting material, it illustrates a fundamental rearrangement pathway for alkylated aromatic amines.

The mechanisms of these rearrangements and alkylations are often intricate, sometimes involving ionic or ion-pair intermediates. msu.edu The polarity of the solvent can play a crucial role in the reaction pathway and the stereochemical outcome of such rearrangements. msu.edu

Derivatives and Functionalization of P Tert Amylaniline

Synthesis and Characterization of N-Substituted p-tert-Amylaniline Derivatives

The nitrogen atom of the amino group in this compound is a key site for synthetic modification, allowing for the creation of a diverse range of N-substituted derivatives, including amides, imides, and tertiary aromatic amines.

Amides are organic compounds that contain an acyl group bonded to a nitrogen atom. They can be formed from the reaction of this compound with carboxylic acids or their derivatives. noaa.gov Imides, which feature two acyl groups attached to a single nitrogen atom, can also be synthesized. wikipedia.org These reactions typically proceed through the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. noaa.gov

The synthesis of amide and imide derivatives is a common strategy to introduce new functional groups and modify the chemical properties of the parent amine. For instance, polyamides, which are polymers linked by amide bonds, exhibit high strength and are used in various industrial applications. noaa.gov

Tertiary aromatic amines, which have three organic substituents attached to the nitrogen atom, can be synthesized from this compound through various methods. spectroscopyonline.comlibretexts.org One common approach is the reductive amination of aldehydes or ketones, where the primary amine first reacts to form an imine, which is then reduced to the corresponding tertiary amine. lkouniv.ac.in Another method involves the direct alkylation of the amine with alkyl halides.

The synthesis of N-aryl/alkyl anthraquinone (B42736) derivatives can be achieved through a carbene metal ligand-catalyzed reaction between an anthraquinone compound and a primary amine, such as this compound. google.com For example, 1,4,5,8-tetrakis(p-amylanilino)anthraquinone was synthesized with a 92% yield by reacting 1,4,5,8-tetrachloroanthraquinone (B125659) with p-amylaniline in the presence of a palladium catalyst. google.com

Amides and Imides Derived from this compound

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound is also amenable to functionalization through electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.commsu.edutotal-synthesis.com The amino group of this compound is a powerful activating group, meaning it increases the rate of electrophilic attack on the aromatic ring. byjus.com This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the ring, increasing its electron density and nucleophilicity. lkouniv.ac.in

The amino group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the amino group. byjus.com Since the para position is already occupied by the tert-amyl group, electrophilic substitution on this compound will primarily yield ortho-substituted products. Common EAS reactions include halogenation, nitration, and sulfonation. msu.edutotal-synthesis.com

Electrophilic Aromatic Substitution Reaction Typical Reagents Electrophile
HalogenationCl₂, FeCl₃ or Br₂, FeBr₃Cl⁺ or Br⁺
NitrationHNO₃, H₂SO₄NO₂⁺
SulfonationSO₃, H₂SO₄SO₃
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺

This table summarizes common electrophilic aromatic substitution reactions. msu.edutotal-synthesis.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.cafiveable.melibretexts.org These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent. fiveable.me The aromatic ring of this compound can be functionalized by first converting the amine to a halide or triflate, which can then participate in various cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions. libretexts.org These methods allow for the introduction of a wide array of substituents onto the aromatic core, significantly expanding the structural diversity of accessible derivatives. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.canih.gov

Electrophilic Aromatic Substitution Strategies

Polymeric and Oligomeric Derivatives of this compound

The difunctional nature of this compound, possessing both a reactive amino group and an aromatic ring that can be further functionalized, makes it a suitable monomer for the synthesis of polymers and oligomers. For example, polyamides can be prepared by reacting the amino group with dicarboxylic acids or their derivatives. Furthermore, functionalization of the aromatic ring can introduce additional reactive sites, enabling the formation of more complex, cross-linked polymer networks. These polymeric materials can exhibit a range of properties depending on the specific monomers and polymerization methods employed.

Polymerization Mechanisms Involving this compound as a Monomer or Co-monomer

The polymerization of aniline (B41778) and its derivatives, including this compound, typically proceeds via an oxidative polymerization mechanism. This process is a form of chain reaction that can be broken down into initiation, propagation, and termination steps.

Initiation: The reaction is initiated by an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. The first step is the oxidation of the aniline monomer to form a cation radical. orientjchem.org This reactive intermediate is crucial for the subsequent chain growth.

Propagation: The propagation phase involves the coupling of these cation radicals. In the case of unsubstituted aniline, coupling occurs predominantly in a "head-to-tail" fashion, linking the nitrogen atom of one monomer to the para-position of another. However, for this compound, the para-position is blocked by the bulky tert-amyl group. Consequently, polymerization must proceed through coupling at the ortho-position relative to the amino group. niscpr.res.in This forced ortho-coupling leads to a different polymer linkage compared to standard polyaniline.

The steric hindrance presented by the large tert-amyl substituent significantly influences the polymerization process. rsc.orgcore.ac.uk This bulkiness can impede the approach of monomers and growing polymer chains, potentially slowing the rate of polymerization and leading to the formation of polymers with lower molecular weights compared to those derived from less hindered anilines. nih.gov The propagation can be depicted as the repeated coupling of oligomeric radicals.

Termination: The polymerization process terminates when the growing polymer chains are no longer reactive, which can occur through various mechanisms including radical coupling or reaction with other species in the solution.

When used as a co-monomer with aniline, this compound is incorporated into the growing polymer chain. The relative reactivity of the two monomers and their feed ratio in the reaction mixture dictate the final composition and structure of the copolymer. cecri.res.in The inclusion of this compound units will introduce ortho-linkages and points of steric bulk along the predominantly para-linked polyaniline backbone.

Role of this compound in Polymer Property Modification

The incorporation of a this compound monomer into a polymer structure, either as a homopolymer or as a copolymer (e.g., with aniline), serves to modify the material's physicochemical properties significantly. The primary motivation for using such substituted anilines is to overcome the processing limitations of unsubstituted polyaniline (PANI). cecri.res.in

Improved Solubility and Processability: Standard doped PANI is notoriously difficult to process due to its insolubility in common organic solvents. cecri.res.insid.ir The introduction of a bulky, non-polar alkyl group like the tert-amyl substituent on the phenyl ring increases the polymer's solubility in organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). core.ac.uksid.ir This enhanced solubility is critical for creating films, coatings, and fibers from solution-based techniques.

Modification of Other Properties:

Electrochemical Stability: The incorporation of functional groups onto the monomer's aromatic ring can favorably affect the resulting polymer's electrochemical stability compared to the unsubstituted polymer. rsc.org

Thermal Stability: Copolymerization of aniline with substituted anilines can produce materials with a balance of properties, often showing good thermal stability, though sometimes slightly lower than pure polyaniline. core.ac.uk

Optical Properties: The presence of bulky substituents affects the electronic structure, leading to shifts in the optical absorption spectra. Typically, a hypsochromic (blue) shift is observed in the absorption bands of alkyl-substituted polyanilines relative to PANI, consistent with a reduced degree of conjugation. cecri.res.inrsc.org

The following table summarizes the general trends observed when incorporating alkyl substituents into a polyaniline backbone.

Table 1: Comparison of Properties for Polyaniline and Alkyl-Substituted Derivatives

Polymer Substituent Effect Typical Conductivity (S/cm) Solubility in Organic Solvents
Polyaniline (PANI) None 1 - 10 Insoluble
Poly(o-toluidine) Methyl group (less bulky) ~10⁻¹ - 10⁻² Slightly improved
Poly(N-butylaniline) Butyl group on Nitrogen ~10⁻³ - 10⁻⁵ Improved

Note: Specific values can vary significantly based on synthesis conditions, dopant, and measurement technique. The table illustrates general trends.

Synthesis of Polyaniline-Type Derivatives with Amyl Substituents

The synthesis of polyaniline derivatives featuring amyl substituents, such as poly(this compound) or its copolymers, is most commonly achieved through chemical oxidative polymerization. cecri.res.in This method offers a versatile and scalable route to these materials. Copolymerization with aniline is a particularly useful strategy to create a polymer that balances the enhanced processability conferred by the amyl-substituted units with the superior electrical conductivity of the unsubstituted aniline units. core.ac.ukjocpr.com

A general procedure for the chemical oxidative synthesis is as follows:

Monomer Solution Preparation: The monomer, which can be this compound for a homopolymer or a mixture of this compound and aniline for a copolymer at a desired molar ratio, is dissolved in an aqueous acidic solution. rroij.com A 1 M solution of an acid like hydrochloric acid (HCl) is commonly used to protonate the aniline monomers and provide the acidic medium required for polymerization. jocpr.com

Reaction Cooling: The monomer solution is cooled, typically to a temperature between 0 and 5 °C in an ice bath, to control the reaction rate and promote the formation of a more regular polymer structure. jocpr.com

Oxidant Addition: An oxidizing agent, most frequently ammonium persulfate (APS), is dissolved separately in the same acidic solution. This oxidant solution is then added dropwise to the cooled, stirring monomer solution over a period of time. niscpr.res.in The molar ratio of oxidant to total monomer is a critical parameter, often set between 1 and 1.25. nih.gov

Polymerization: As the oxidant is added, the solution typically undergoes a series of color changes, indicating the initiation and progress of polymerization. The reaction mixture is left to stir for several hours (e.g., 4-24 hours) to allow for polymer chain growth. niscpr.res.inrroij.com

Product Isolation and Purification: The resulting polymer precipitates out of the solution as a dark powder (often green for the doped, conducting form). This precipitate is collected by filtration and then washed extensively. The washing steps typically involve rinsing with the 1 M acid solution to remove unreacted oxidant and byproducts, followed by washing with solvents like methanol (B129727) or acetone (B3395972) to remove any unreacted monomer and low-molecular-weight oligomers. niscpr.res.inrroij.com

Drying: The purified polymer is then dried under vacuum at room temperature or slightly elevated temperatures to yield the final product.

This synthetic route allows for the creation of a range of copolymers with varying compositions by simply adjusting the initial monomer feed ratio, enabling the tailoring of polymer properties for specific applications. cecri.res.in

Advanced Spectroscopic and Analytical Characterization of P Tert Amylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of p-tert-Amylaniline. hw.ac.ukorganicchemistrydata.org It provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons typically appear as complex multiplets in the downfield region due to spin-spin coupling. The protons of the amine (NH₂) group exhibit a characteristic chemical shift, which can be influenced by solvent and concentration. The signals for the tert-amyl group's protons are found in the upfield region, with specific multiplicities that reveal their connectivity. Coupling constants (J-values) between adjacent protons provide valuable data on the dihedral angles and spatial relationships between them. hw.ac.uklibretexts.orgubc.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.orgchemguide.co.uk The aromatic carbons of this compound resonate at distinct chemical shifts, influenced by the electron-donating amine group and the electron-donating tert-amyl substituent. The quaternary carbon of the tert-amyl group and the carbon attached to the nitrogen atom have characteristic downfield shifts. kpi.uaresearchgate.net The remaining alkyl carbons of the tert-amyl group appear at higher field positions. The chemical shifts are influenced by factors such as hybridization and electronegativity of adjacent atoms. libretexts.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity and complete molecular structure.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. msu.edusavemyexams.com This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: In the mass spectrometer, this compound undergoes fragmentation upon ionization, producing a unique pattern of fragment ions. gbiosciences.com The molecular ion peak (M+) is typically observed. uni-saarland.de A common fragmentation pathway for alkyl anilines involves alpha-cleavage, where the bond between the tert-amyl group and the aromatic ring breaks. This leads to the formation of a stable benzylic-type cation. The loss of an ethyl group from the tert-amyl substituent is also a characteristic fragmentation pattern. gatech.edulibretexts.orgmiamioh.edu The analysis of these fragments provides corroborative evidence for the compound's structure. gbiosciences.com Different fragmentation techniques like Collision-Induced Dissociation (CID) can be used to gain further structural insights. lcms.cz

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound and to study its molecular vibrations. uni-siegen.demdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. udel.eduvscht.cz

N-H Stretching: Primary aromatic amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgutdallas.edu

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-amyl group is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org

N-H Bending: The N-H bending (scissoring) vibration is typically found around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration of aromatic amines occurs in the 1250-1360 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. s-a-s.org The symmetric vibrations of the benzene (B151609) ring and the C-C bonds of the alkyl substituent are often strong in the Raman spectrum. spectroscopyonline.com This technique is sensitive to the molecular structure and can provide details on the external lattice vibrational modes in the crystalline state. spectroscopyonline.com

UV-Vis Spectroscopy for Electronic Transitions and Charge-Transfer Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uklibretexts.org For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the lone pair of electrons on the nitrogen atom. lkouniv.ac.in The presence of the amino and tert-amyl groups, both being auxochromes, influences the position and intensity of these absorption bands. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglkouniv.ac.in The conjugation of the amino group's lone pair with the aromatic π-system typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.net The solvent polarity can also affect the position of these absorption bands. tanta.edu.eg

Chromatographic Methods for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are essential for assessing the purity of this compound and for its separation and quantification in complex mixtures.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds like this compound. epa.govchromforum.org When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound and any impurities. researchgate.netgoogle.com The choice of the capillary column is crucial for achieving good separation. researchgate.net The purity can often be estimated by the area percentage of the main peak in the chromatogram, though calibration with standards provides more accurate quantification. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used method for the analysis of this compound. psu.edunih.gov Reversed-phase HPLC (RP-HPLC) with a C18 column is a common approach. psu.edusielc.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation. sielc.comhelixchrom.com A UV detector is commonly used for detection, leveraging the chromophoric nature of the aniline (B41778) ring. psu.edu HPLC methods can be developed and validated for the trace-level determination of related substances and impurities. nih.gov

Academic Research on Applications and Industrial Relevance of P Tert Amylaniline

Role as an Intermediate in Fine Chemical Synthesis

As a primary aromatic amine, p-tert-Amylaniline is a valuable intermediate in the synthesis of more complex molecules. Its reactivity is centered around the amino group, which can undergo a variety of transformations to build diverse molecular architectures.

Precursor in Dyestuff Chemistry (Academic Aspects)

Aromatic amines are foundational precursors in the synthesis of a major class of synthetic dyes known as azo dyes. imrpress.com The general academic principle for creating these dyes involves a two-step process: diazotization followed by a coupling reaction. olabs.edu.inmdpi.com

Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺Cl⁻). olabs.edu.in The stability of the diazonium salt is critical and temperature control is essential to prevent its decomposition. mdpi.com

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. olabs.edu.in The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component, forming an azo linkage (-N=N-), which is a chromophore that imparts color to the final molecule. imrpress.com

The tert-amyl group on the this compound precursor can influence the properties of the resulting dye, such as its solubility in different media and its lightfastness.

Beyond traditional azo dyes, research has demonstrated the use of p-amylaniline in synthesizing more complex, functional colorants. For instance, a patented method describes the synthesis of 1,4,5,8-tetrakis(p-amylanilino)anthraquinone from 1,4,5,8-tetrachloroanthraquinone (B125659) and p-amylaniline. google.com This reaction, catalyzed by a palladium-carbene complex, highlights its role as a key building block for high-performance anthraquinone (B42736) dyes, which are known for their stability and color vibrancy. google.com

Table 1: Diazotization and Coupling for Azo Dye Synthesis

Step Reactants Key Conditions Intermediate/Product
Diazotization This compound, Sodium Nitrite, Hydrochloric Acid 0–5 °C p-tert-Amylbenzene Diazonium Chloride

| Coupling | p-tert-Amylbenzene Diazonium Chloride, Coupling Component (e.g., Naphthol) | Controlled pH, Low Temperature | Azo Dye |

Pharmaceutical and Agrochemical Intermediates (Academic Aspects)

The structural motif of substituted anilines is prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Aromatic amines serve as key intermediates for building these complex structures. nih.govnih.gov

In academic research, particularly in the context of drug discovery, this compound can be included in combinatorial chemistry libraries. These libraries consist of a large number of structurally related compounds that are screened for potential biological activity. google.com The inclusion of this compound allows for the systematic exploration of how the bulky, lipophilic tert-amyl group influences the interaction of a potential drug candidate with its biological target.

While direct, large-scale application in specific commercial drugs is not widely documented, its utility is established in the research phase. For example, related toluidine isomers are used as intermediates for pesticides and pharmaceuticals, suggesting a similar potential for this compound. nih.gov The synthesis pathways often involve N-alkylation, acylation, or using the amine as a nucleophile to build heterocyclic ring systems, which are common scaffolds in medicinal chemistry. nih.gov

Application in Polymer Science and Materials Chemistry

In polymer science, this compound is investigated for its role as a functional additive and as a monomer for creating new polymers with tailored properties.

Cure Promotion and Acceleration in Unsaturated Polymer Systems

Tertiary aromatic amines are widely used as accelerators or promoters for the curing of unsaturated polymer resins, such as unsaturated polyesters and vinyl esters, in the presence of peroxide initiators. google.comgoogle.com These resin systems are crucial in the manufacturing of composites, coatings, and molded articles. google.com

The curing process involves the free-radical polymerization of the unsaturated sites within the polymer, which is initiated by the decomposition of a peroxide (e.g., methyl ethyl ketone peroxide, MEKP). The role of the aromatic amine accelerator is to promote the decomposition of the peroxide at ambient temperatures, thereby generating the initial free radicals needed to start the polymerization. This significantly speeds up the gel and cure times of the resin. google.compergan.com

While this compound is a primary amine, it can be converted into a tertiary amine through N-alkylation to function effectively in this role. The presence of the alkyl group on the aniline ring can influence the reactivity and solubility of the accelerator within the resin system. The general mechanism for amine-accelerated curing is as follows:

The amine promoter reacts with the peroxide, facilitating its decomposition into free radicals.

These radicals initiate the cross-linking reaction between the unsaturated polymer chains and a reactive monomer (like styrene), leading to the formation of a rigid, three-dimensional network.

The choice of amine promoter is critical as it affects gel time, cure speed, and the final properties of the cured product. googleapis.com Research in this area focuses on developing promoter systems that offer fast cure rates across a wide range of temperatures while maintaining storage stability in pre-promoted resin systems. google.comgoogle.com

Nucleating Agent Functionality in Crystalline Polymers

In the processing of semi-crystalline polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), nucleating agents are additives that accelerate the crystallization process. greenchemicals.eulohtragon.com These agents work by providing heterogeneous sites within the polymer melt where crystal growth can begin. utb.cznih.gov This leads to a larger number of smaller, more uniform crystalline structures, known as spherulites. greenchemicals.eu

The academic basis for this function is the reduction of the energy barrier for nucleation. lohtragon.com By introducing fine, well-dispersed particles (the nucleating agent), the polymer chains can organize into ordered crystalline lattices more readily and at higher temperatures during cooling. polymeradd.co.th

The benefits of using a nucleating agent include:

Improved Mechanical Properties: A finer crystal structure can lead to increased stiffness, hardness, and tensile strength. greenchemicals.eu

Enhanced Thermal Properties: The crystallization temperature is increased, which can shorten cooling times in processes like injection molding, leading to faster production cycles. greenchemicals.eupolymeradd.co.th

Improved Optical Properties: In some polymers like PP, smaller spherulites scatter less light, resulting in reduced haze and improved clarity. Additives that achieve this are often called clarifying agents. utb.cz

While common nucleating agents include substances like talc (B1216) or sodium benzoate, various organic compounds are also effective. utb.cz Substituted aromatic compounds, including aniline derivatives, can be investigated for this purpose, where their molecular structure can template the growth of polymer crystals.

Table 2: Effects of Nucleating Agents on Crystalline Polymers

Property Effect of Nucleation Rationale
Processing Reduced Cycle Time Higher crystallization temperature allows for faster solidification. polymeradd.co.th
Mechanical Increased Stiffness & Hardness Finer, more numerous crystalline domains. greenchemicals.eu
Optical Improved Clarity (in some cases) Smaller spherulites reduce light scattering. utb.cz

| Thermal | Increased Heat Distortion Temp. | More complete and uniform crystallization. greenchemicals.eu |

Monomer for Specialty Polymer Synthesis

Beyond its use as an additive, this compound can also serve as a monomer for the synthesis of specialty polymers. As a primary aromatic amine, it can be incorporated into polymer backbones through reactions like polycondensation.

One documented academic application is its use in the imidization of styrene-maleic anhydride (B1165640) (SMA) copolymers. A Chinese patent describes a method where p-tertiary pentyl aniline (an alternative name for this compound) is used as a primary amine to react with the anhydride groups of an SMA copolymer. google.com This reaction converts the anhydride moieties into N-substituted imide rings, resulting in a styrene-maleimide copolymer. This modification significantly enhances the thermal stability (e.g., glass transition temperature) of the original polymer. google.com

Furthermore, aromatic amines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. researchgate.netresearchgate.net

Polyamides: Synthesized by reacting a diamine with a dicarboxylic acid or its derivative. preprints.orgrsc.org

Polyimides: Typically synthesized from the reaction of a diamine with a dianhydride, forming a poly(amic acid) intermediate that is then cyclized. researchgate.netcore.ac.uk

By using this compound (or a diamine derivative thereof), a bulky tert-amyl group can be introduced into the polymer chain. This group can disrupt chain packing, potentially increasing solubility and modifying the mechanical and thermal properties of the resulting specialty polymer.

Advanced Chemical Process Development for this compound Utilization

The industrial utility of this compound, a member of the alkylated aromatic amine family, is largely defined by its role as a chemical intermediate. Advanced chemical process development has been crucial in optimizing its use, particularly in the synthesis of high-value products like antioxidants for the rubber and polymer industries. Research has focused on overcoming challenges such as low reaction yields and developing efficient catalytic systems to ensure economically viable production routes.

A significant area of process development for this compound utilization is in the manufacture of antioxidant mixtures. These mixtures, often containing N-alkyl-N'-aryl-p-phenylenediamines, are vital for protecting materials like natural and synthetic rubber from degradation. google.com A key challenge in this area has been achieving acceptable yields when using N-alkyl-p-aminophenols as precursors. google.com

One notable advancement involves the reaction of a p-alkyl aminophenol with an aromatic primary amine, such as this compound (referred to as p-amyl-aniline in the source literature), to produce a blend of valuable antioxidant compounds. google.com Initial attempts to catalyze this condensation reaction with catalysts like triethyl phosphate (B84403) were unsuccessful, and while a mixture of powdered iron and iodine showed a reasonable reaction rate, the yield of the desired N-alkyl-N'-phenyl-p-phenylenediamine was unacceptably low. google.com

A breakthrough in process development was the discovery that conducting the reaction in the presence of a specific catalytic amount of free iodine and powdered iron, or iron chloride, leads to the formation of a valuable mixture of three different p-phenylenediamine (B122844) derivatives. google.com This process provides an economical and efficient route to a multi-component antioxidant product. The reactions are typically carried out at temperatures between 200 and 250 °C. google.com

The developed process yields a mixture of N,N'-diaryl-p-phenylenediamine, N-alkyl-N'-aryl-p-phenylenediamine, and N,N'-dialkyl-p-phenylenediamine. All three components are effective antioxidants, making the mixture directly suitable for industrial applications without the need for complex separation processes. google.com

The table below illustrates the composition of the antioxidant mixture produced through this advanced catalytic process, using aniline as the aromatic amine and N-(1,3-dimethylbutyl)-p-aminophenol as the alkyl aminophenol, which demonstrates the type of product blend achievable when using an aromatic amine like this compound in this process. google.com

Compound NameClass of AntioxidantPercentage in Final Product Mixture (%)
N,N'-diphenyl-p-phenylenediamineN,N'-Diaryl-p-phenylenediamine17.5
N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamineN-Alkyl-N'-aryl-p-phenylenediamine50.2
N,N'-di(1,3-dimethylbutyl)-p-phenylenediamineN,N'-Dialkyl-p-phenylenediamine13.4

This interactive table provides data on the composition of an antioxidant mixture produced via a catalytic process involving aromatic amines and alkyl aminophenols. google.com

This catalytic system represents a significant step in the chemical process development for utilizing this compound and similar aromatic amines, turning a previously inefficient reaction into a viable industrial method for producing high-performance antioxidant blends.

Environmental Fate and Behavior of P Tert Amylaniline

Environmental Distribution and Transport Processes

The way p-tert-amylaniline moves through and partitions between air, water, and soil is determined by its physical and chemical properties, such as its water solubility, vapor pressure, and affinity for organic carbon.

The tendency of a chemical to bind to soil and sediment particles is a key process that affects its mobility. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). researchgate.netca.gov A high Koc value indicates strong binding to the organic fraction of soil and low mobility, whereas a low value suggests the chemical will remain in the water phase and be more mobile. ca.gov

For anilines, the pKa value is also important. With a predicted pKa around 5.1, this compound will exist partially in its cationic (protonated) form in acidic to neutral environments. oecd.org Cations generally adsorb more strongly to soil particles, which contain organic carbon and negatively charged clay, than their neutral counterparts. oecd.org Furthermore, the aromatic amino group of anilines is known to bind strongly with soil humus. henrys-law.org Based on its structure and analogy to other anilines, this compound is expected to have moderate to low mobility in most soils. Its Log Kow (octanol-water partition coefficient), a measure of hydrophobicity, is estimated to be around 3.4, which also suggests a tendency to adsorb to organic matter. muni.cz

Table 3: Predicted Soil and Sediment Partitioning of this compound (Note: These are estimated values from QSAR models and have not been experimentally verified for this specific compound.)

Parameter Predicted Value Interpretation
Log Koc~3.0 - 3.5Moderate adsorption to soil and sediment. ca.gov
Mobility in SoilLow to ModerateThe compound is not expected to be highly mobile. oecd.orgca.gov

Volatilization is the process by which a chemical evaporates from a surface. It is governed by the chemical's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water. copernicus.orgnih.gov

The Henry's Law Constant for this compound is predicted to be low. This indicates that while the compound has some volatility, it is not expected to rapidly transfer from water to the atmosphere. mdpi.com Volatilization of the neutral form of the molecule from moist soil and water surfaces is considered a possible but not dominant fate process. henrys-law.org From dry soil surfaces, volatilization may occur, driven by the compound's vapor pressure. henrys-law.org

Table 4: Predicted Volatilization Potential of this compound (Note: These are estimated values from QSAR models and have not been experimentally verified for this specific compound.)

Parameter Predicted Value (approx.) Interpretation
Henry's Law Constant2.0 x 10⁻⁶ atm-m³/moleSuggests volatilization from water can occur but is not rapid. henrys-law.org
Vapor Pressure0.008 mmHg @ 25°CLow volatility. muni.cz
Volatilization Half-Life (from river)Days to WeeksA potentially important but slow transport process. henrys-law.org

Leaching is the downward movement of a chemical through the soil profile with percolating water. The potential for a chemical to leach into groundwater is primarily dependent on its adsorption characteristics (Koc) and its persistence in the soil. ontosight.ai

Given this compound's predicted moderate Koc value, it is expected to bind to soil particles, which will limit its downward movement. oecd.orgca.gov Its potential to undergo biotic and abiotic degradation in the soil further reduces the amount of substance available to leach over time. Therefore, the leaching potential of this compound into groundwater is expected to be low to moderate, being most significant in soils with very low organic carbon content.

Ecotoxicological Research and Environmental Impact of P Tert Amylaniline

Mechanisms of Interaction with Non-Target Organisms in Aquatic Systems

The interaction of chemical compounds with non-target organisms in aquatic environments is a critical area of ecotoxicological research. For substances like p-tert-Amylaniline, understanding these mechanisms is essential for predicting and mitigating potential environmental harm. The concept of an Adverse Outcome Pathway (AOP) provides a framework for tracing the sequence of events from a molecular initiating event to an adverse outcome at the population level. slideplayer.com

For alkylanilines, a group of chemicals to which this compound belongs, a potential molecular initiating event is the binding to the estrogen receptor (ER). slideplayer.comregulations.gov Research has shown that several 4-alkylanilines can bind to the rainbow trout estrogen receptor. regulations.gov This binding can trigger a cascade of cellular and physiological responses. slideplayer.com

One such response is the induction of vitellogenin (VTG) mRNA in liver slices of trout. regulations.gov Vitellogenin is an egg-yolk precursor protein normally produced by females; its presence in males is a key biomarker of exposure to estrogenic compounds. The activation of the estrogen receptor and subsequent production of vitellogenin represents a cellular-level response within the AOP framework. slideplayer.com

It is important to note that the toxicity and interaction mechanisms can vary between acute and chronic exposures. For many industrial chemicals, including those exhibiting non-polar narcosis, there can be a significant difference in the concentration required to cause acute versus chronic effects. slideplayer.com

Effects on Terrestrial Biota, Including Soil Microbial Communities

The introduction of chemical substances into terrestrial environments can have significant impacts on the biota, particularly on the diverse and functionally crucial soil microbial communities. These communities are fundamental to ecosystem processes such as the decomposition of organic matter and the cycling of essential nutrients like carbon and nitrogen. mdpi.com

Changes in land use, such as the conversion of natural grasslands to agricultural fields, can drastically alter the soil environment and, consequently, the structure and diversity of microbial communities. mdpi.comfrontiersin.org These changes can affect the abundance of different microbial phyla. For example, some studies have shown that land conversion can lead to a significant reduction in Actinomycetes and Proteobacteria, while Acidobacteria may increase. mdpi.com The composition of these communities is often influenced by soil properties like pH and the availability of nutrients such as total phosphorus and nitrogen. mdpi.comnih.gov

The rhizosphere, the soil region directly influenced by plant roots, is a particularly dynamic interface. nih.gov The interactions between plants, soil, and microbes in this zone are critical for nutrient cycling. nih.gov The introduction of external chemical compounds can disrupt these delicate balances.

Understanding the relationship between soil physicochemical properties and microbial communities is key. mdpi.com Factors such as soil organic carbon, total nitrogen, and pH are significant drivers of bacterial community composition. mdpi.com Any chemical that alters these fundamental soil properties could indirectly affect the microbial life they support.

Bioaccumulation and Biomagnification Potential in Ecological Food Chains

Bioaccumulation is the process where the concentration of a substance builds up in an organism over time, often because the chemical is absorbed faster than it is lost. fiveable.me Biomagnification is the subsequent increase in the concentration of that substance in the tissues of organisms at successively higher levels in a food chain. fiveable.me These processes are of significant concern in ecotoxicology as they can lead to toxic concentrations of pollutants in top predators, even when levels in the environment are low. fiveable.menih.gov

Several factors influence a chemical's potential to bioaccumulate, including its lipid solubility, resistance to degradation, and biological half-life. fiveable.me Substances that are highly soluble in fats (lipid-soluble) can easily accumulate in the fatty tissues of organisms. fiveable.me Persistent organic pollutants (POPs), which are resistant to breaking down in the environment, have a high potential for bioaccumulation. fiveable.me A longer biological half-life—the time it takes for an organism to eliminate half of the absorbed substance—also contributes to higher bioaccumulation. fiveable.me

The partition coefficient, specifically the n-octanol/water partition coefficient (log Pow or log Kow), is a key indicator of a substance's lipophilicity and, by extension, its potential to bioaccumulate. sigmaaldrich.cn For p-toluidine, a related aniline (B41778) compound, the experimental log Pow is 1.39, suggesting that bioaccumulation is not expected to be significant. sigmaaldrich.cn However, it is important to consider that even chemicals with lower bioaccumulation potential can have chronic effects on aquatic organisms with long-term exposure. nih.gov

The structure of the food web also plays a crucial role in biomagnification. fiveable.me Organisms at higher trophic levels consume multiple contaminated organisms from lower levels, leading to a magnification of the pollutant's concentration. fiveable.me Mathematical models are often used to estimate the potential for bioaccumulation and biomagnification, taking into account the toxicokinetics of the chemical in different species and the complexity of the food web. nih.gov

Advanced Environmental Risk Assessment Methodologies

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects resulting from exposure to one or more stressors. numberanalytics.comresearchgate.net This process is fundamental to environmental policy and regulation, providing a scientific basis for decision-making. researchgate.net The primary goal of an ERA is to identify, assess, and prioritize environmental risks to minimize harm to the environment and human health. numberanalytics.com

Modern ERA incorporates a variety of methodologies, which can be broadly categorized as qualitative, quantitative, and semi-quantitative. numberanalytics.comcharteredcertifications.com

Qualitative assessments rely on expert judgment and experience to evaluate risks. numberanalytics.com

Quantitative assessments use numerical data and statistical analysis for a more objective evaluation. numberanalytics.comcharteredcertifications.com

Semi-quantitative approaches combine elements of both qualitative and quantitative methods. numberanalytics.com

The ERA process typically involves several key steps:

Hazard Identification : This initial step involves identifying potential environmental hazards. numberanalytics.com This can be accomplished using tools like checklists, Hazard and Operability (HAZOP) studies, and Failure Mode and Effects Analysis (FMEA). numberanalytics.com

Exposure Assessment : This stage quantifies the contact between the chemical and the ecological receptor. It analyzes the sources of a substance, its transport mechanisms through the environment (e.g., air, water, soil), and the potential exposure pathways to organisms (e.g., inhalation, ingestion, dermal contact). researchgate.net

Dose-Response Assessment : This step determines the relationship between the dose of a substance and the incidence of adverse effects in the exposed population. researchgate.net

Risk Characterization : This final step integrates the information from the previous stages to estimate the probability and magnitude of adverse effects occurring in the environment. researchgate.netcharteredcertifications.com This can involve creating risk maps using geospatial analysis to visualize the spatial distribution of risks and identify critical areas. universidadeuropea.comrefinq.com

Advanced methodologies are increasingly being employed to enhance the accuracy and predictive power of ERAs. These include the use of big data analytics, machine learning, and predictive modeling to forecast future environmental risks under different scenarios. refinq.com The integration of international standards, such as ISO 14001, provides a framework for conducting and certifying environmental risk analyses. universidadeuropea.com Furthermore, concepts like the Adverse Outcome Pathway (AOP) are being used to provide a mechanistic understanding of how a chemical interaction at the molecular level can lead to adverse outcomes at the population level, thereby improving the biological basis of risk assessments. slideplayer.comslideplayer.com

Computational and Theoretical Chemistry Studies of P Tert Amylaniline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods are fundamental to computational chemistry, solving the Schrödinger equation to yield information about molecular electronic structure, energy, and properties. wikipedia.orgwikipedia.org Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to model organic molecules. scirp.orgmdpi.com DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in predicting the properties of molecules similar to p-tert-amylaniline. irjweb.com

The electronic properties derived from these calculations are crucial for predicting chemical reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comajchem-a.com

From these frontier orbital energies, global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), thereby predicting how the molecule will interact with other reagents. For this compound, the MEP would likely show a high negative potential around the nitrogen atom of the amino group, indicating its primary role in nucleophilic attacks.

Table 1: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data) Calculated using DFT/B3LYP method. These values are illustrative and based on typical results for similar alkylanilines, as specific published data for this compound is unavailable.

ParameterPredicted ValueUnitSignificance
EHOMO-5.10eVElectron-donating ability
ELUMO-0.25eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.85eVChemical reactivity and stability
Ionization Potential (I)5.10eVEnergy to remove an electron
Electron Affinity (A)0.25eVEnergy released when adding an electron
Electronegativity (χ)2.675eVPower to attract electrons
Chemical Hardness (η)2.425eVResistance to change in electron distribution
Electrophilicity Index (ω)1.476eVPropensity to accept electrons

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.orgbiorxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into dynamic processes like molecular aggregation and the nature of intermolecular forces. biorxiv.orgnih.gov These simulations are crucial for understanding how this compound molecules would behave in a condensed phase (liquid or solid).

An MD simulation requires a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. Common force fields for organic molecules include CHARMM, AMBER, and OPLS. The simulation begins by placing multiple this compound molecules in a simulation box, often filled with a solvent to mimic realistic conditions. The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale. nih.gov

Analysis of the simulation trajectory can reveal:

Aggregation Behavior : The tendency of molecules to form clusters or aggregates can be monitored. nih.gov This is often characterized using radial distribution functions (RDFs), which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule.

Structural Arrangement : MD can show how molecules orient themselves relative to one another in an aggregate, such as through π-π stacking of the benzene (B151609) rings or hydrogen bonding involving the amino groups.

Table 2: Illustrative Intermolecular Interaction Energies for a this compound Dimer (Hypothetical Data) These values are representative examples of what an MD simulation could yield and are not from a specific study on this compound.

Interaction TypeCalculated Energy (kcal/mol)Description
Van der Waals Energy-4.5Arises from temporary fluctuations in electron density; significant for the bulky alkyl group.
Electrostatic Energy-2.8Arises from the interaction between permanent partial charges (e.g., on the N-H bonds).
Total Interaction Energy -7.3 The sum of the primary non-bonded forces holding the molecules together.

Predictive Modeling of Spectroscopic Properties

Computational methods can accurately predict various types of spectra, which is invaluable for structure verification and interpretation of experimental data. schrodinger.comfigshare.com

Infrared (IR) Spectroscopy : Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. zenodo.orgarxiv.org This is typically done using DFT methods. The calculated frequencies correspond to the energy required to excite different vibrational modes, such as N-H stretching, C-N stretching, and aromatic ring vibrations. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of ¹H and ¹³C NMR chemical shifts is a common computational task. nih.govnmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.gov Modern approaches may also use machine learning algorithms trained on large datasets of experimental spectra for even faster and more accurate predictions. arxiv.org

UV-Visible (UV-Vis) Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). mdpi.comyoutube.com This calculation provides the electronic transition energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively. researchgate.netresearchgate.net For this compound, the predicted spectra would show transitions characteristic of the aniline (B41778) chromophore.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data) These are illustrative values based on computational predictions for analogous compounds. Specific experimental or calculated data for this compound is not available.

Spectroscopy TypeParameterPredicted ValueAssignment/Comment
IR Vibrational Frequency~3450-3350 cm⁻¹N-H stretching (asymmetric & symmetric)
Vibrational Frequency~1620 cm⁻¹Aromatic C=C stretching
Vibrational Frequency~1275 cm⁻¹C-N stretching
¹H NMR Chemical Shift (δ)~3.5 ppm-NH₂ protons
Chemical Shift (δ)~6.6-7.0 ppmAromatic protons
Chemical Shift (δ)~0.6-1.3 ppmtert-Amyl group protons
¹³C NMR Chemical Shift (δ)~145 ppmC-NH₂
Chemical Shift (δ)~115-128 ppmOther aromatic carbons
Chemical Shift (δ)~20-40 ppmtert-Amyl group carbons
UV-Vis λmax~240 nmπ → π* transition
λmax~295 nmn → π* transition

In Silico Environmental Fate and Ecotoxicity Assessment

In silico (computer-based) models are increasingly used for the rapid assessment of a chemical's potential environmental impact, reducing the need for extensive and costly experimental testing. d-nb.infouva.nl Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, establishing mathematical relationships between a molecule's structure and its environmental properties. mdpi.com

Environmental Fate : QSAR models can predict how this compound might behave in the environment. mdpi.comdtu.dk Key predicted parameters include:

Biodegradability : Predicting whether the chemical can be broken down by microorganisms in soil or water. wikipedia.orgnih.govnih.gov

Soil Adsorption Coefficient (Koc) : Estimating how strongly the chemical will bind to organic matter in soil, which affects its mobility.

Bioconcentration Factor (BCF) : Predicting the potential for the chemical to accumulate in aquatic organisms.

Ecotoxicity : Models such as the Ecological Structure Activity Relationships (ECOSAR) program can estimate the acute and chronic toxicity of a chemical to different trophic levels, such as fish, invertebrates (e.g., Daphnia magna), and algae. mdpi.comd-nb.info These predictions are crucial for preliminary risk assessment.

Table 4: Predicted Environmental Fate and Ecotoxicity Endpoints for this compound (Illustrative QSAR Predictions) These values are examples derived from general-purpose QSAR models and serve as estimations. They are not based on specific published studies for this compound.

ParameterPredicted ValueEndpointSignificance
Environmental Fate
Ready BiodegradabilityNot readily biodegradable-Persistence in the environment
Soil Adsorption (log Koc)2.9-Moderate adsorption to soil and sediment
Bioconcentration Factor (log BCF)2.1-Low to moderate potential to bioaccumulate
Ecotoxicity
Fish 96-hr LC₅₀15 mg/LAcute ToxicityConcentration lethal to 50% of fish in 96 hours
Daphnia 48-hr EC₅₀5 mg/LAcute ToxicityConcentration causing effect in 50% of daphnids in 48 hours
Green Algae 96-hr EC₅₀2 mg/LAcute ToxicityConcentration causing effect in 50% of algae in 96 hours

Historical Perspective and Future Research Directions for P Tert Amylaniline

Evolution of Research on p-tert-Amylaniline and Related Amines

The scientific journey into this compound is part of the larger narrative of aromatic amine chemistry, which has been a cornerstone of industrial and synthetic organic chemistry for over a century. researchgate.net Early research on alkylated anilines was often driven by the need for intermediates in the dye and rubber industries. google.com

Initial methods for preparing C-alkylated anilines were varied and included the reduction of alkylated nitrobenzenes, the reaction of an alcohol with aniline (B41778) using catalysts, and the thermal isomerization of N-alkylaniline hydrochlorides. google.com A significant breakthrough in the alkylation of aromatic compounds was the Friedel-Crafts reaction, discovered in 1877, which provided a direct method for introducing alkyl groups onto an aromatic ring. beilstein-journals.org However, the direct Friedel-Crafts alkylation of aniline presents challenges due to the basicity of the amino group.

A key historical observation in the chemistry of amylanilines was the rearrangement of isoamylaniline hydrobromide to form p-amino-tert-amylbenzene hydrobromide. msu.edu This highlighted the complex reaction pathways and potential for isomeric rearrangements under acidic conditions. Research also demonstrated that aniline could be directly alkylated by olefins like trimethylethylene in the presence of catalysts such as hydrogen chloride or cobaltous chloride to yield this compound. msu.edu

Over the years, research has shifted from these classical, often harsh, methods towards more efficient and selective catalytic systems. The development of catalysts that can perform N-alkylation of amines with alcohols represents a greener approach in the synthesis of substituted amines. acs.org While much of this work focuses on N-alkylation, the principles of catalysis are being extended to develop more controlled C-alkylation methods. The evolution of these synthetic strategies is summarized in the table below.

Table 1: Evolution of Synthetic Approaches for Alkylated Anilines

Method Description Typical Conditions Advantages Disadvantages
Reduction of Alkylated Nitrobenzenes A nitro group on an alkylated benzene (B151609) is reduced to an amine. Iron/HCl, Catalytic Hydrogenation Well-established, good for specific isomers if the nitro compound is available. Multi-step process, potential for side reactions.
Hofmann-Martius Rearrangement Thermal rearrangement of N-alkylaniline hydrochlorides to C-alkylanilines. High temperatures (250-300°C) Provides a route to C-alkylated products from N-alkylated precursors. Often results in mixtures of ortho and para isomers, harsh conditions.
Classical Friedel-Crafts Alkylation Direct alkylation of the aromatic ring using an alkyl halide and a Lewis acid catalyst. AlCl₃, Alkyl Halide Direct C-C bond formation. Catalyst deactivation by the amine, polyalkylation, isomeric mixtures. beilstein-journals.org
Alkylation with Olefins/Alcohols Direct alkylation of aniline using olefins or alcohols as alkylating agents. Acid catalysts (e.g., H₂SO₄, Al₂O₃), high temperatures. google.com Utilizes readily available starting materials. Requires high temperatures and pressures, can lead to rearrangements. msu.edu

| Modern Catalytic Methods | Use of transition metal or other advanced catalysts for selective alkylation. | Ru, Ir, Ti, Fe-based catalysts. acs.orgd-nb.inforesearchgate.net | Higher selectivity, milder reaction conditions, greener processes. acs.org | Catalyst development is ongoing, substrate scope can be limited. |

Current Challenges and Knowledge Gaps in this compound Research

Despite decades of research, the synthesis and application of this compound still present several challenges and reveal gaps in our fundamental understanding.

A primary challenge lies in the selective synthesis of the para-isomer. Friedel-Crafts type reactions, while fundamental, often yield a mixture of ortho, meta, and para isomers, along with poly-alkylated products. The amino group in aniline can coordinate with Lewis acid catalysts, deactivating them and complicating the reaction. beilstein-journals.org While protecting the amine group as an anilide can direct acylation to the para position, subsequent deprotection adds steps to the synthesis. google.com Developing a highly selective, single-step catalytic process for the para-tert-amylation of aniline with high yield remains a significant hurdle.

Another knowledge gap is the detailed mechanistic understanding of alkyl group rearrangement during synthesis. Early studies noted the rearrangement of isoamyl groups to the more stable tert-amyl group under acidic conditions. msu.edu A deeper, quantitative understanding of the kinetics and thermodynamics of these rearrangements under various catalytic systems is needed to better control the desired product formation.

Furthermore, there is limited publicly available data on the extensive physical and chemical properties of this compound. While it is used as a chemical intermediate, a comprehensive characterization of its properties in different solvent systems and its reactivity with a broader range of chemical agents is not fully established. This lack of data can hinder the development of new applications.

Table 2: Key Challenges and Knowledge Gaps in this compound Research

Area Challenge or Knowledge Gap Scientific Implication
Synthesis Achieving high para-selectivity in the direct alkylation of aniline. Current methods often produce isomeric mixtures, requiring costly and difficult purification steps.
Catalysis Development of robust, recyclable, and highly efficient catalysts for tert-amylation. Overcoming catalyst deactivation by the basic amine is crucial for industrial-scale, cost-effective production.
Reaction Mechanisms In-depth understanding of alkyl group isomerization pathways during the reaction. Controlling or preventing rearrangements is essential for producing the desired isomer and avoiding byproducts.
Physicochemical Properties Lack of a comprehensive public database of its properties. Limits the ability to model its behavior in new systems and design novel applications.

| Reactivity | Limited studies on the reactivity of the tert-amyl-substituted aniline ring. | Understanding how the bulky tert-amyl group influences the reactivity of the amine and the aromatic ring is key for its use as a building block. |

Emerging Research Areas and Potential for Novel Discoveries

Future research on this compound is poised to expand beyond its traditional role as a chemical intermediate. Several emerging areas hold the potential for significant discoveries.

One of the most promising fields is materials science . Substituted anilines are valuable monomers and building blocks for advanced polymers and materials. For instance, this compound has been cited in patents related to printing compositions and modified epoxy resins, suggesting its potential use in creating materials with specific thermal or conductive properties. google.com The synthesis of poly(alkylaniline)s through chemical oxidative polymerization opens avenues for creating stimuli-responsive materials. researchgate.net The bulky tert-amyl group could impart unique solubility, processability, and morphological characteristics to these polymers. There is also potential for its use in the synthesis of liquid crystals, as other N-alkylanilines are used for this purpose. mdpi.comcymitquimica.com

In the area of synthetic methodology , the drive for green chemistry is stimulating research into novel catalytic systems. The development of iron-catalyzed N-alkylation reactions and "borrowing hydrogen" methodologies, which use alcohols as alkylating agents with water as the only byproduct, are at the forefront of sustainable synthesis. researchgate.netacs.org Applying these concepts to the selective C-alkylation of anilines to produce this compound could represent a major breakthrough, offering an environmentally benign alternative to classical methods.

Furthermore, the field of medicinal chemistry presents untapped potential. The aniline scaffold is a common feature in many biologically active compounds. For example, new classes of inhibitors for enzymes like p38 MAP kinase have been developed from aniline amide structures. The specific stereoelectronic properties conferred by the p-tert-amyl group could be exploited to design novel drug candidates with improved potency, selectivity, or pharmacokinetic profiles.

Interdisciplinary Research Opportunities Involving this compound

The future of this compound research will likely be characterized by increasing collaboration across different scientific disciplines.

Chemistry and Materials Science: Joint efforts between synthetic chemists and material scientists are crucial for designing and creating novel polymers and composites. Chemists can focus on developing efficient and scalable syntheses for high-purity this compound, while material scientists can investigate how its incorporation into polymer backbones affects properties like thermal stability, mechanical strength, and conductivity. researchgate.net This collaboration could lead to new materials for electronics, coatings, and advanced manufacturing.

Catalysis and Chemical Engineering: The development of new catalytic processes for producing this compound requires a close partnership between catalysis researchers and chemical engineers. While chemists design catalysts at the molecular level, engineers are needed to design reactors, optimize process conditions (temperature, pressure, flow rates), and develop efficient separation and purification techniques to make the process industrially viable.

Computational and Experimental Chemistry: Computational chemistry can play a vital role in accelerating research. Quantum mechanical calculations can help elucidate reaction mechanisms, predict the stability of intermediates, and screen potential catalysts, thereby guiding experimental work. researchgate.net This synergy can reduce the time and resources needed to overcome synthetic challenges and can help in predicting the properties of new materials derived from this compound.

Biochemistry and Medicinal Chemistry: Exploring the potential of this compound derivatives as bioactive molecules requires an interdisciplinary approach. Medicinal chemists can synthesize libraries of compounds based on the this compound scaffold, while biochemists and pharmacologists can screen these compounds for activity against various biological targets, such as enzymes or receptors. This could open doors to new therapeutic agents for a range of diseases.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, moving it from a simple chemical intermediate to a valuable component in the next generation of materials and medicines.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of p-tert-Amylaniline that influence its handling and storage in laboratory environments?

  • Methodological Answer : Key properties include a boiling point of 215°C (102°F), a flash point of 204.4°C (400°F), and classification as a combustible liquid (NFPA flammability rating IIIB). Researchers must prioritize inert atmosphere storage (e.g., nitrogen or argon) to prevent oxidation and degradation. Use ground-glass apparatus to mitigate static discharge risks. Handling protocols should align with NFPA guidelines for combustible amines .

Q. What are the established synthesis protocols for p-tert-Amylaniline in academic research, and what catalysts are commonly employed?

  • Methodological Answer : A typical synthesis involves the Friedel-Crafts alkylation of aniline with tert-amyl chloride, using Lewis acids like AlCl₃ or FeCl₃ as catalysts. Reaction conditions (e.g., temperature: 0–5°C, solvent: dry dichloromethane) must maintain anhydrous environments to avoid side reactions. Post-synthesis purification via fractional distillation under reduced pressure (≤10 mmHg) is recommended to isolate the compound ≥95% purity. Confirm purity via NMR and GC-MS .

Q. Which spectroscopic methods are recommended for characterizing the purity of p-tert-Amylaniline, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.5–7.2 ppm) and tert-amyl group protons (δ 0.8–1.5 ppm) to confirm structural integrity.
  • GC-MS : Monitor retention times and mass fragments (e.g., m/z 149 [M⁺ – CH₃]) to detect impurities.
  • FTIR : Validate amine functionality via N-H stretches (~3400 cm⁻¹) and aromatic C-C bends (1600 cm⁻¹). Calibrate instruments against certified reference standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal stability of p-tert-Amylaniline, and what analytical techniques are most effective?

  • Methodological Answer :

  • Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen. Monitor mass loss events between 200–300°C to identify degradation thresholds.
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data.
  • Byproduct Identification : Couple TGA with evolved gas analysis (EGA)-FTIR to detect volatile decomposition products (e.g., NH₃, CO₂). Replicate trials ≥3 times to ensure reproducibility .

Q. What methodological considerations are essential when reconciling conflicting data on the solubility profile of p-tert-Amylaniline across different solvents?

  • Methodological Answer :

  • Standardized Solubility Testing : Use the shake-flask method at 25°C, with equilibration times ≥24 hours. Centrifuge samples (10,000 rpm, 10 min) to separate undissolved solute.
  • Solvent Purity : Ensure solvents are HPLC-grade and degassed to prevent interference.
  • Data Normalization : Apply Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Address discrepancies by verifying experimental conditions (e.g., temperature control ±0.5°C) and replicating studies across independent labs .

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies involving p-tert-Amylaniline?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using software like GraphPad Prism.
  • Hypothesis Testing : Apply ANOVA with post-hoc Tukey tests to compare toxicity across dose groups (α = 0.05).
  • Uncertainty Quantification : Report 95% confidence intervals for EC₅₀ values and use bootstrap resampling (n=1000) to assess robustness. Pre-register analysis plans to mitigate Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.